1-Ethylpyrrolidin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

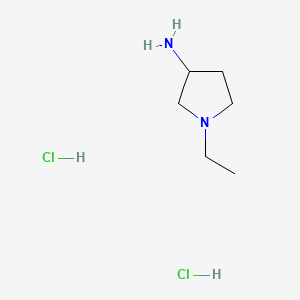

1-Ethylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .

Vorbereitungsmethoden

The synthesis of 1-Ethylpyrrolidin-3-amine dihydrochloride typically involves the alkylation of pyrrolidine with ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques like recrystallization or chromatography to obtain high-purity products .

Analyse Chemischer Reaktionen

1-Ethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Ethylpyrrolidin-3-amine dihydrochloride has been investigated for its potential therapeutic uses, particularly in the development of new pharmacological agents. Its structural similarity to other bioactive compounds suggests possible applications in treating neurological disorders and as a precursor in synthesizing more complex molecules.

Case Study: Neuropharmacological Research

Research has indicated that derivatives of pyrrolidine compounds can exhibit significant neuroprotective effects. A study explored the synthesis of various pyrrolidine derivatives, including this compound, showing promise in enhancing cognitive function and reducing neurodegeneration in animal models .

Synthesis of Coordination Complexes

This compound can be utilized in the preparation of metal coordination complexes. For instance, it has been employed in the synthesis of palladium and platinum complexes, which are essential in catalysis and materials science.

| Complex Type | Metal Used | Application |

|---|---|---|

| Palladium Complex | PdCl2 | Catalysis in organic reactions |

| Platinum Complex | PtCl2 | Anticancer drug development |

These complexes demonstrate enhanced reactivity and selectivity in various chemical reactions, showcasing the utility of this compound as a ligand .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its purity and stability make it suitable for use in method validation and quality control processes.

Wirkmechanismus

The mechanism of action of 1-Ethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-Ethylpyrrolidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

Pyrrolidine: The parent compound, which lacks the ethyl group and has different reactivity and applications.

1-Methylpyrrolidin-3-amine dihydrochloride: A similar compound with a methyl group instead of an ethyl group, leading to variations in its chemical behavior and uses.

N-Ethylpyrrolidine: Another derivative with different substitution patterns, affecting its physical and chemical properties.

Biologische Aktivität

1-Ethylpyrrolidin-3-amine dihydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities related to neurotransmitter modulation and therapeutic applications in neurological and psychiatric disorders. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C6H16Cl2N2 and features a pyrrolidine ring with an ethyl substitution at the nitrogen atom. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. It acts as a neurotransmitter modulator , influencing synaptic transmission and potentially providing therapeutic effects in conditions such as depression and anxiety disorders.

Potential Mechanisms:

- Neurotransmitter Modulation : It may enhance or inhibit the activity of neurotransmitters, which is crucial in treating mood disorders.

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, contributing to its pharmacological effects .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : It shows potential benefits in neurodegenerative conditions by protecting neuronal cells from damage.

- Antidepressant Activity : Similar compounds have demonstrated efficacy in modulating serotonin levels, suggesting that this compound may also have antidepressant properties .

- Anxiolytic Effects : By influencing neurotransmitter systems, it may help alleviate anxiety symptoms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Pyrrolidine derivative | Neurotransmitter modulation | Enhanced solubility |

| 1-Methylpyrrolidin-3-amine dihydrochloride | Pyrrolidine derivative | Sedative properties | Lower reactivity |

| N-Ethylpiperidine | Piperidine derivative | Analgesic effects | Higher lipophilicity |

This comparison highlights how this compound stands out due to its specific chiral configuration and potential dual role as both a neurotransmitter modulator and a precursor for further chemical synthesis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Study : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress, suggesting its potential use in neurodegenerative diseases.

- Antidepressant Effects : Animal models indicated that administration of this compound resulted in significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain .

- Anxiolytic Activity : Behavioral assays showed that the compound reduced anxiety-like behaviors in rodents, supporting its potential application in anxiety disorders.

Eigenschaften

IUPAC Name |

1-ethylpyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPWCWGVVOIHJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337882-63-9 |

Source

|

| Record name | 1-ethylpyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.